2-Isopropoxyisonicotinic acid
Overview
Description
2-Isopropoxyisonicotinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of isonicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by an isopropoxy group
Mechanism of Action
Target of Action
It is structurally similar to isonicotinic acid , which is known to target organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it is plausible that 2-Isopropoxyisonicotinic acid may have similar targets.
Mode of Action
Isonicotinic acid, a structurally similar compound, is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . It’s possible that this compound may have a similar mode of action.
Biochemical Pathways
Compounds like amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle . This allows them to enter the cellular respiration pathway . It’s possible that this compound may interact with similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect
Result of Action
Isonicotinic acid is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . It’s possible that this compound may have similar effects.
Action Environment
The solubility of similar compounds, such as nicotinic acid and isonicotinic acid, in various solvents can be used to predict partition coefficients and further solubility in a host of organic solvents . This could potentially provide insights into how environmental factors might influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxyisonicotinic acid typically involves the esterification of isonicotinic acid followed by the introduction of the isopropoxy group. One common method is the reaction of isonicotinic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then hydrolyzed under basic conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Isopropoxyisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the fourth position.
Nicotinic acid:
Picolinic acid: An isomer with the carboxylic acid group at the second position.
Uniqueness: 2-Isopropoxyisonicotinic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and bioavailability compared to its parent compound, isonicotinic acid .
Properties
IUPAC Name |
2-propan-2-yloxypyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKDRXHGHKKQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590783 | |
Record name | 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862507-33-3 | |
Record name | 2-(1-Methylethoxy)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862507-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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